molecular formula C17H13BrClNO3 B11607854 (3Z)-5-bromo-3-(2-chloro-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-(2-chloro-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11607854
M. Wt: 394.6 g/mol
InChI Key: LPLJLUFJAJDZFM-XGICHPGQSA-N
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Description

(3Z)-5-bromo-3-(2-chloro-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 5-position, a chloro-dimethoxybenzylidene group at the 3-position, and a ketone group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-(2-chloro-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One possible route could involve the bromination of an indole precursor, followed by the introduction of the chloro-dimethoxybenzylidene group through a condensation reaction. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-(2-chloro-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove the bromine or chlorine atoms or reduce the ketone group.

    Substitution: Halogen atoms like bromine and chlorine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-bromo-3-(2-chloro-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, indole derivatives are known for their potential as therapeutic agents. This compound could be investigated for its activity against various biological targets, including enzymes and receptors.

Medicine

In medicine, the compound might be studied for its potential as a drug candidate. Its structural features suggest it could interact with specific molecular targets, making it a candidate for drug discovery and development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-(2-chloro-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. It could act by binding to enzymes or receptors, modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with halogen and methoxy substituents. Examples might include:

  • 5-bromo-3-(2-chloro-4,5-dimethoxyphenyl)-1H-indole
  • 3-(2-chloro-4,5-dimethoxybenzylidene)-1H-indole-2-one

Uniqueness

The uniqueness of (3Z)-5-bromo-3-(2-chloro-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one lies in its specific substitution pattern, which could confer unique biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C17H13BrClNO3

Molecular Weight

394.6 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C17H13BrClNO3/c1-22-15-6-9(13(19)8-16(15)23-2)5-12-11-7-10(18)3-4-14(11)20-17(12)21/h3-8H,1-2H3,(H,20,21)/b12-5-

InChI Key

LPLJLUFJAJDZFM-XGICHPGQSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)Cl)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Cl)OC

Origin of Product

United States

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